molecular formula C17H26N2O5 B5886473 3,4,5-triethoxy-N-4-morpholinylbenzamide

3,4,5-triethoxy-N-4-morpholinylbenzamide

Cat. No. B5886473
M. Wt: 338.4 g/mol
InChI Key: NNPXFWRHQJSWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-4-morpholinylbenzamide (TEM) is a chemical compound that has gained considerable attention in the scientific community due to its potential as a research tool. TEM is a synthetic compound that is used in various scientific studies to understand the mechanism of action of certain biological processes.

Mechanism of Action

3,4,5-triethoxy-N-4-morpholinylbenzamide works by inhibiting the activity of PKC. PKC is a kinase enzyme that phosphorylates target proteins, leading to changes in their function. 3,4,5-triethoxy-N-4-morpholinylbenzamide binds to the catalytic domain of PKC, preventing it from phosphorylating its target proteins. This inhibition of PKC activity leads to changes in cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-4-morpholinylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase C and phospholipase D. Additionally, 3,4,5-triethoxy-N-4-morpholinylbenzamide has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4,5-triethoxy-N-4-morpholinylbenzamide is its specificity for PKC. 3,4,5-triethoxy-N-4-morpholinylbenzamide has been shown to inhibit the activity of PKC without affecting the activity of other kinases. This specificity makes it a useful tool for studying the role of PKC in various biological processes. However, one of the limitations of 3,4,5-triethoxy-N-4-morpholinylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-4-morpholinylbenzamide. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the study of the role of PKC in various diseases, such as cancer and Alzheimer's disease. Additionally, 3,4,5-triethoxy-N-4-morpholinylbenzamide could be used as a tool for drug discovery, as it has been shown to have anti-cancer and anti-inflammatory effects. Overall, 3,4,5-triethoxy-N-4-morpholinylbenzamide has the potential to be a valuable tool for understanding the role of PKC in various biological processes and for the development of new therapies for diseases.

Synthesis Methods

3,4,5-triethoxy-N-4-morpholinylbenzamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,4,5-triethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 3,4,5-triethoxy-N-4-morpholinylbenzamide as a white solid. The purity of 3,4,5-triethoxy-N-4-morpholinylbenzamide can be improved by recrystallization and purification using column chromatography.

Scientific Research Applications

3,4,5-triethoxy-N-4-morpholinylbenzamide has been used in various scientific studies to understand the mechanism of action of certain biological processes. One of the most important applications of 3,4,5-triethoxy-N-4-morpholinylbenzamide is in the study of the role of protein kinase C (PKC) in signal transduction. PKC is a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. 3,4,5-triethoxy-N-4-morpholinylbenzamide has been shown to inhibit the activity of PKC, which makes it a useful tool for studying the role of PKC in various biological processes.

properties

IUPAC Name

3,4,5-triethoxy-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-4-22-14-11-13(12-15(23-5-2)16(14)24-6-3)17(20)18-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPXFWRHQJSWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4,5-triethoxy-N-(morpholin-4-yl)benzamide

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